molecular formula C15H24O3 B14343986 2-(Dibutoxymethyl)phenol CAS No. 103517-19-7

2-(Dibutoxymethyl)phenol

Cat. No.: B14343986
CAS No.: 103517-19-7
M. Wt: 252.35 g/mol
InChI Key: RNNBLDXQPLZDRU-UHFFFAOYSA-N
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Description

2-(Dibutoxymethyl)phenol is an organic compound with the molecular formula C15H24O3 It is a phenolic compound characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring, along with two butoxy groups (-OCH2CH2CH2CH3) attached to a methyl group on the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibutoxymethyl)phenol typically involves the reaction of phenol with dibutyl carbonate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction conditions generally include a temperature range of 60-80°C and a reaction time of several hours .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-(Dibutoxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated, nitrated, or sulfonated phenols

Mechanism of Action

The mechanism of action of 2-(Dibutoxymethyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can participate in hydrogen bonding and electron donation, influencing the compound’s reactivity and binding affinity. The aromatic ring allows for π-π interactions with other aromatic systems, enhancing its biological activity .

Comparison with Similar Compounds

Uniqueness: 2-(Dibutoxymethyl)phenol is unique due to the presence of two butoxy groups, which impart specific properties such as increased lipophilicity and enhanced reactivity in certain chemical reactions. This makes it a valuable compound for specialized applications in research and industry .

Properties

CAS No.

103517-19-7

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

2-(dibutoxymethyl)phenol

InChI

InChI=1S/C15H24O3/c1-3-5-11-17-15(18-12-6-4-2)13-9-7-8-10-14(13)16/h7-10,15-16H,3-6,11-12H2,1-2H3

InChI Key

RNNBLDXQPLZDRU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(C1=CC=CC=C1O)OCCCC

Origin of Product

United States

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